molecular formula C6H14N2O4Pt+2 B1684641 Carboplatin CAS No. 41575-94-4

Carboplatin

Cat. No. B1684641
CAS RN: 41575-94-4
M. Wt: 371.25 g/mol
InChI Key: OLESAACUTLOWQZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the group of medicines known as alkylating agents . Carboplatin interferes with the growth of cancer cells, which eventually are destroyed . It contains the metal platinum and works by stopping or slowing the growth of cancer cells and other rapidly growing cells by damaging their DNA .


Synthesis Analysis

Carboplatin is synthesized through a process that involves the production of a cis-diiodo platinum (II) complex, which is then converted into a diaquo complex . This process is carried out in an aqueous silver nitrate solution . The method is designed to produce carboplatin suitable for pharmaceutical use with a low silver content .


Molecular Structure Analysis

Carboplatin has a molecular structure that includes a platinum atom . The structure of Carboplatin is represented by the formula C6H12N2O4Pt . The molecular weight of Carboplatin is 371.25 .


Chemical Reactions Analysis

Carboplatin undergoes activation inside cells and forms reactive platinum complexes that cause the intra- and inter-strand cross-linkage of DNA molecules within the cell . This modifies the DNA structure and inhibits DNA synthesis . The reaction of Carboplatin with chloride ions has been studied theoretically, and it has been found that the process is very unlikely to occur in neutral or weak acidic media .


Physical And Chemical Properties Analysis

Carboplatin has a molecular formula of C6H12N2O4Pt and a molecular weight of 371.25 . It is soluble in water when warmed and in DMF . It is stored at 4°C, protected from light, and sealed .

Scientific Research Applications

1. Carboplatin in Cancer Treatment and Drug Resistance

Carboplatin is a widely used drug in the treatment of various cancers. However, its effectiveness can be hindered by drug resistance. For instance, in human retinoblastoma Y-79 cells, the FoxM1-ABCC4 axis plays a crucial role in mediating carboplatin resistance. Silencing FoxM1 enhances carboplatin sensitivity and accumulation in these cells, providing insights into preventing resistance in human retinoblastoma (Zhu et al., 2018).

2. Carboplatin and Vitamin Interactions

Research on the affinity of carboplatin to B-vitamins and nucleobases has shown that interactions with vitamins containing aromatic rings can reduce carboplatin's anticancer effects. For example, vitamin B6 (pyridoxal phosphate) has a significant affinity for carboplatin, affecting its therapeutic capabilities in cancer therapy (Szefler et al., 2021).

3. Enhancing Carboplatin's Efficacy

Studies have explored strategies to enhance carboplatin's efficacy in cancer treatment. For instance, using DNA repair inhibitors like olaparib or AsiDNA in combination with carboplatin can improve survival rates in cancer models. Notably, this combination does not increase carboplatin's toxicity, offering a promising approach for treating carboplatin-resistant tumors (Herath et al., 2019).

4. Carboplatin Delivery Systems

Advancements in delivery systems for carboplatin have been a focus of recent research. For example, the development of carboplatin-loaded hydrogels for intratumoral injection shows potential in simplifying administration while maintaining synergistic effects with radiotherapy in mice gliomas (Liang et al., 2018). Additionally, the use of partially surface-modified Polyamidoamine dendrimers for carboplatin delivery has shown promise in improving drug bioavailability and reducing side effects (Nguyen et al., 2019).

5. Carboplatin in Preclinical and Clinical Studies

Preclinical and clinical studies have provided insights into the use of carboplatin in various therapeutic contexts. For example, a Phase I clinical trial investigated intracerebral convection-enhanced delivery of carboplatin for treating recurrent high-grade gliomas, highlighting the feasibility and safety of this approach (Wang et al., 2020).

Future Directions

Future directions for Carboplatin include combination strategies with PD-1/PD-L1 blockade . The combination of Carboplatin with other therapies such as chemotherapy, radiotherapy, or angiogenesis inhibitor has shown synergistic antitumor efficacies . There is also interest in the use of Paclitaxel and Carboplatin for platinum-sensitive ovarian cancer .

properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Carboplatin

Color/Form

White crystals

CAS RN

41575-94-4
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboplatin
Reactant of Route 2
Carboplatin
Reactant of Route 3
Carboplatin
Reactant of Route 4
Carboplatin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carboplatin
Reactant of Route 6
Carboplatin

Citations

For This Compound
442,000
Citations
DJ Stewart - Critical reviews in oncology/hematology, 2007 - Elsevier
While cisplatin and carboplatin are active versus most common cancers, epithelial malignancies are incurable when metastatic. Even if an initial response occurs, acquired resistance …
Number of citations: 760 www.sciencedirect.com
RS Go, AA Adjei - Journal of Clinical Oncology, 1999 - Citeseer
… : Carboplatin does not possess equivalent activity to cisplatin in all platinum-sensitive tumors. Carboplatin … Carboplatin can also be substituted for cisplatin in the treatment of non–small-…
Number of citations: 877 citeseerx.ist.psu.edu
R Canetta, M Rozencweig, SK Carter - Cancer treatment reviews, 1985 - Elsevier
… The existing literature data base on carboplatin updated to June, … A yet unpublished toxicity data base on carboplatin suggests … who have started a phase I study combining carboplatin …
Number of citations: 230 www.sciencedirect.com
S Oguri, T Sakakibara, H Mase… - The Journal of …, 1988 - Wiley Online Library
… was essentially all carboplatin for 8 or 12 hours after administration. Carboplatin did not bind to … The pharmacokinetics, in vivo stability, protein binding, and elimination of carboplatin are …
Number of citations: 118 accp1.onlinelibrary.wiley.com
J Lokich, N Anderson - Annals of oncology, 1998 - Elsevier
… The issue of potential carboplatin underdosing related to the lack of … carboplatin is probably not clinically important since a dose response effect has not been established for carboplatin …
Number of citations: 367 www.sciencedirect.com
ICS Kennedy, BM Fitzharris, BM Colls… - Cancer Chemotherapy …, 1990 - Springer
… receiving a total of 119 doses of carboplatin in the range of 300-400 … Defining carboplatin ototoxicity as an increase of i> 30 dB in … should be exercised when carboplatin is given either at …
Number of citations: 72 link.springer.com
EB Douple, RC Richmond, JA O'Hara… - Cancer Treatment …, 1985 - Elsevier
… growth delay when 60 mg/kg carboplatin is administered either 30 minutes before … tyPhimurium cells by 200 pM carboplatin … This study also reported an increased toxicity of carboplatin …
Number of citations: 206 www.sciencedirect.com
AH Calvert, DR Newell, LA Gumbrell… - Journal of Clinical …, 1989 - ascopubs.org
… of carboplatin pharmacokinetics in 18 patients with pretreatment glomerular filtration rates (GFR) in the range of 33 to 136 mL/min. Carboplatin … the free carboplatin plasma concentration …
Number of citations: 147 ascopubs.org
SB Duffull, BA Robinson - Clinical pharmacokinetics, 1997 - Springer
… Carboplatin shares some of the therapeutic advantages of cisplatin… Carboplatin is present in the blood as 3 distinct species. These are total platinum and 2 unbound species, carboplatin …
Number of citations: 189 link.springer.com
WJF van der Vijgh - Clinical pharmacokinetics, 1991 - Springer
Carboplatin [diammine(1,1-cyclobutanedicarboxylato)platinum(II)] is one of the most promising second generation platinum compounds. Its greater chemical stability in comparison with …
Number of citations: 269 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.